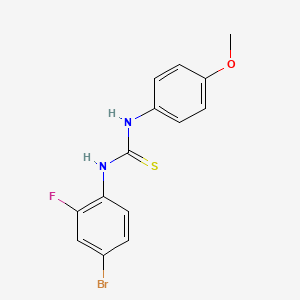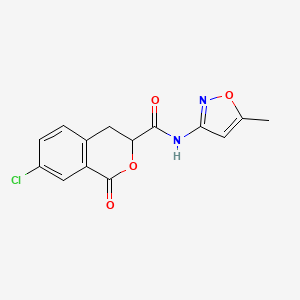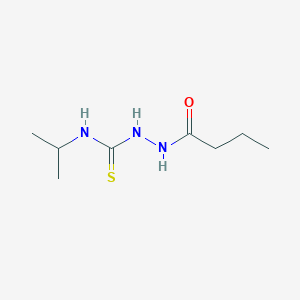![molecular formula C17H19BrClFN4O3S B4626097 N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4626097.png)
N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions, where bromide in the pyrazole ring is displaced by nucleophiles such as [18F]fluoride, demonstrating the feasibility of synthesizing radiolabeled compounds for research applications (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular interaction studies of closely related compounds reveal insights into their conformational dynamics and interaction with biological receptors, employing molecular orbital methods and conformational analyses to understand the energetic stability of various conformers (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions surrounding compounds of this class often involve multi-step synthetic pathways including reduction, oxidation, nucleophilic addition, and condensation reactions. These pathways can yield compounds with significant insecticidal and fungicidal activities, demonstrating the diverse chemical reactivity and potential applications of these molecules (Zhu et al., 2014).
Physical Properties Analysis
While specific details on the physical properties of N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide are not directly available, related compounds' synthesis and characterization, including NMR and mass spectrometry, can provide insights into the physical characteristics such as solubility, stability, and crystalline structure of similar entities (Fang-wei, 2013).
Chemical Properties Analysis
The chemical properties of such compounds often include their reactivity towards nucleophiles, electrophiles, and other chemical agents, as well as their potential to undergo various chemical transformations, such as halide substitution, that can modify their chemical structure and function. The synthesis and biological activities of compounds with similar frameworks have been explored, revealing their potential for significant biological activity and the ability to undergo diverse chemical reactions (Srivastava et al., 2008).
Wissenschaftliche Forschungsanwendungen
1. PET Radiotracer Development
Katoch-Rouse and Horti (2003) explored the synthesis of related compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, as potential PET radiotracers for studying CB1 cannabinoid receptors in the brain. This research demonstrates the compound's potential in neuroimaging and neuroscience research, particularly in understanding cannabinoid receptor distribution and function (Katoch-Rouse & Horti, 2003).
2. Interaction with CB1 Cannabinoid Receptor
Shim et al. (2002) examined the molecular interaction of a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study is crucial for understanding the pharmacodynamics of compounds targeting cannabinoid receptors, which has implications in developing treatments for various neurological disorders (Shim et al., 2002).
3. Synthesis and Biological Activity
Li et al. (2015) focused on the synthesis and biological activity of a compound with a similar structure, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide. This research contributes to the understanding of the compound's chemical structure and potential biological activities, such as antiviral and fungicidal effects (Li et al., 2015).
4. Antimicrobial Activity
Anuse et al. (2019) synthesized a series of compounds including N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide, which were evaluated for antimicrobial activity. This research contributes to the development of new antimicrobial agents, highlighting the potential of this class of compounds in addressing antimicrobial resistance (Anuse et al., 2019).
Eigenschaften
IUPAC Name |
N-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClFN4O3S/c1-28(26,27)24-7-5-11(6-8-24)17(25)21-16-13(18)10-23(22-16)9-12-14(19)3-2-4-15(12)20/h2-4,10-11H,5-9H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVVEJIYFXXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2Br)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)
![N,N-dibenzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4626037.png)


![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)
![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)
![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)
![4-[(5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)sulfonyl]morpholine](/img/structure/B4626127.png)